molecular formula C9H9ClN2O3 B2768767 N-[2-(chloromethyl)-4-nitrophenyl]acetamide CAS No. 1171021-29-6

N-[2-(chloromethyl)-4-nitrophenyl]acetamide

Cat. No.: B2768767
CAS No.: 1171021-29-6
M. Wt: 228.63
InChI Key: VHPGMKICIWBSFK-UHFFFAOYSA-N
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Description

N-[2-(chloromethyl)-4-nitrophenyl]acetamide: is an organic compound with the molecular formula C9H9ClN2O3 . It is characterized by the presence of a chloromethyl group and a nitrophenyl group attached to an acetamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(chloromethyl)-4-nitrophenyl]acetamide typically involves the reaction of 2-chloromethyl-4-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-[2-(chloromethyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: N-[2-(chloromethyl)-4-nitrophenyl]acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme kinetics and inhibition. It serves as a substrate for various enzymatic reactions, providing insights into enzyme mechanisms and functions .

Medicine: It is investigated for its role in developing new drugs with antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: N-[2-(chloromethyl)-4-nitrophenyl]acetamide is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both chloromethyl and nitrophenyl groups allows for diverse chemical transformations, making it a versatile compound in various fields .

Properties

IUPAC Name

N-[2-(chloromethyl)-4-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPGMKICIWBSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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